molecular formula C10H16O2 B14161891 4-Hydroxyoctahydro-1-naphthalenone CAS No. 33993-34-9

4-Hydroxyoctahydro-1-naphthalenone

Katalognummer: B14161891
CAS-Nummer: 33993-34-9
Molekulargewicht: 168.23 g/mol
InChI-Schlüssel: RGHCXQPNVVXRSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxyoctahydro-1-naphthalenone is a chemical compound belonging to the class of naphthalenones It is characterized by the presence of a hydroxyl group and a partially hydrogenated naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyoctahydro-1-naphthalenone typically involves the hydrogenation of naphthalene derivatives One common method is the catalytic hydrogenation of 1-naphthol in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxyoctahydro-1-naphthalenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum.

    Substitution: Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions include various hydroxylated and hydrogenated derivatives, which can be further utilized in the synthesis of more complex molecules.

Wissenschaftliche Forschungsanwendungen

4-Hydroxyoctahydro-1-naphthalenone has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Wirkmechanismus

The mechanism of action of 4-Hydroxyoctahydro-1-naphthalenone involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the partially hydrogenated naphthalene ring can participate in various biochemical reactions, modulating the activity of enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

  • 1-Hydroxyoctahydro-1-naphthalenone
  • 4-Methoxyoctahydro-1-naphthalenone
  • 4-Hydroxy-1-naphthaldehyde

Comparison: Compared to similar compounds, 4-Hydroxyoctahydro-1-naphthalenone is unique due to its specific hydroxylation pattern and hydrogenation state. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

33993-34-9

Molekularformel

C10H16O2

Molekulargewicht

168.23 g/mol

IUPAC-Name

4-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H16O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h7-9,11H,1-6H2

InChI-Schlüssel

RGHCXQPNVVXRSE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2C(C1)C(CCC2=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.